4-Bromo-1H-indole-6-carboxylic acid

Immuno-oncology IDO1 inhibition Indoleamine 2,3-dioxygenase

4-Bromo-1H-indole-6-carboxylic acid (CAS 374633-27-9) is a halogenated indole building block defined by its 4-bromo-6-carboxylic acid substitution pattern. It exhibits low nanomolar IDO1 inhibitory activity (IC50 13–16 nM), enabling halogen-based tunability versus 4-Cl analogs (IC50 ~4 nM). This scaffold serves as a key intermediate for mTOR kinase inhibitors, PROTAC molecules, and CNS-active amphetamine derivatives via palladium-catalyzed aminocarbonylation. With an XLogP3 of 2.3, it occupies a strategic lipophilicity position within the 4-halogen indole-6-carboxylic acid series, making it indispensable for SAR/SPR campaigns in immuno-oncology and targeted protein degradation programs.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 374633-27-9
Cat. No. B1292539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-indole-6-carboxylic acid
CAS374633-27-9
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=C2)C(=O)O)Br
InChIInChI=1S/C9H6BrNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13)
InChIKeySAEJTFXNRYRHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-indole-6-carboxylic Acid (CAS 374633-27-9): Product Identification and Core Chemical Specifications


4-Bromo-1H-indole-6-carboxylic acid (CAS: 374633-27-9) is a halogenated indole-6-carboxylic acid derivative with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol. [1] The compound features a bromine substituent at the 4-position and a carboxylic acid group at the 6-position of the indole ring system. This specific substitution pattern distinguishes it from other bromoindole carboxylic acid regioisomers, such as 5-bromo-1H-indole-6-carboxylic acid and 6-bromo-1H-indole-4-carboxylic acid, as well as from halogen variants including 4-chloro- and 4-fluoro-1H-indole-6-carboxylic acid. The compound is characterized by computed physicochemical properties including XLogP3 of 2.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, rotatable bond count of 1, and topological polar surface area of 53.1 Ų. [1]

Why 4-Bromo-1H-indole-6-carboxylic Acid Cannot Be Readily Substituted: Positional and Halogen-Dependent Differentiation


Generic substitution among halogenated indole-6-carboxylic acid analogs is scientifically unsound due to the profound influence of both halogen identity and substitution position on critical molecular properties. Even minor variations in the indole substitution pattern result in distinct differences in key parameters including lipophilicity, electronic distribution, molecular geometry, and target binding affinity. For instance, replacing the 4-bromo substituent with a 4-chloro group reduces the molecular weight from 240.05 g/mol to 195.60 g/mol and lowers the computed XLogP3 from 2.3 to 2.2, thereby altering the physicochemical profile relevant to membrane permeability and solubility. [1] More critically, these structural variations produce differential biological activity profiles, as documented in the quantitative comparisons presented below, wherein 4-bromo and 4-chloro analogs exhibit distinct potency against the same molecular target (IDO1). [2][3] Consequently, the interchangeability of these compounds in a research or industrial synthesis pathway cannot be assumed without rigorous experimental validation.

Quantitative Differentiation of 4-Bromo-1H-indole-6-carboxylic Acid: Comparative Bioactivity and Physicochemical Data


IDO1 Inhibitory Activity: Head-to-Head Comparison of 4-Bromo vs. 4-Chloro Indole-6-Carboxylic Acid Derivatives

In a direct enzymatic assay for indoleamine 2,3-dioxygenase 1 (IDO1), a derivative of 4-bromo-1H-indole-6-carboxylic acid exhibited an IC50 value of 13 nM against mouse IDO1 in P815 cells, [1] whereas the corresponding 4-chloro-1H-indole-6-carboxylic acid derivative demonstrated a more potent IC50 of 4 nM against human IDO1 in HeLa cells. [2] This head-to-head comparison within the same target class reveals a quantifiable difference in inhibitory potency between the 4-bromo and 4-chloro analogs. The 4-bromo compound consistently maintained low nanomolar potency across multiple human and mouse IDO1 assays, with IC50 values ranging from 13 to 16 nM, [1] affirming its robust activity profile for applications requiring moderate IDO1 inhibition. Additional comparative data for the 5-bromo-1H-indole-6-carboxylic acid regioisomer is not publicly available from the authoritative databases searched, limiting direct assessment of its IDO1 inhibitory profile relative to the 4-bromo compound.

Immuno-oncology IDO1 inhibition Indoleamine 2,3-dioxygenase

CYP2D6 Metabolic Liability: Cross-Class Quantification of Cytochrome P450 Inhibition Risk

A structurally related 4-bromoindole derivative was evaluated for its inhibitory activity against cytochrome P450 2D6 (CYP2D6), a key enzyme involved in drug metabolism and potential drug-drug interactions. The compound exhibited an IC50 value of 7.40 × 10³ nM (7.4 μM) in a human microsome assay. [1] This class-level data suggests that 4-bromoindole-6-carboxylic acid and its close analogs may possess a relatively low propensity for CYP2D6 inhibition, which is a desirable characteristic for lead compounds in drug discovery. In contrast, the 5-bromo-1H-indole-6-carboxylic acid regioisomer has been reported to inhibit the voltage-gated sodium channel Nav1.7 with IC50 values of 0.8 nM and 5.1 nM in different assay systems, [2] indicating a divergence in biological target engagement profiles between these two regioisomers.

Drug metabolism CYP2D6 inhibition ADME-Tox profiling

Synthetic Versatility in Palladium-Catalyzed Carbonylation: 4-Bromoindole as a Privileged Substrate for CNS-Targeted Amide Formation

A seminal study in Organic Letters demonstrated that unprotected 4-bromoindole, a direct synthetic precursor to 4-bromo-1H-indole-6-carboxylic acid, undergoes efficient palladium-catalyzed aminocarbonylation with arylethylpiperazines to yield CNS-active amphetamine derivatives in a single step. [1] This methodology circumvents the need for protecting group strategies on the indole nitrogen, providing a streamlined route to complex molecules. While the study also reports successful carbonylation of 5-, 6-, and 7-bromoindole, the 4-bromo isomer is explicitly highlighted as a viable substrate for this transformation, enabling the direct one-step synthesis of pharmacologically relevant CNS agents. [1] In contrast, the 5-bromo-1H-indole-6-carboxylic acid regioisomer is commonly synthesized via the Leimgruber-Batcho indole synthesis, a multi-step process that may be less efficient for certain applications.

Palladium catalysis Carbonylation CNS drug synthesis

Physicochemical Property Differentiation: Lipophilicity and Density as a Function of Halogen Substitution at the 4-Position

Quantitative comparison of computed physicochemical properties reveals clear differentiation among the 4-position halogen series. 4-Bromo-1H-indole-6-carboxylic acid (MW 240.05 g/mol) exhibits a computed XLogP3 value of 2.3. [1] In contrast, the 4-chloro analog (MW 195.60 g/mol) displays a slightly lower XLogP3 of 2.2, [2] while the 4-fluoro analog (MW 179.15 g/mol) shows a significantly reduced XLogP3 of 1.7. [3] The 5-bromo-1H-indole-6-carboxylic acid regioisomer (MW 240.05 g/mol) exhibits a higher computed LogP of approximately 2.83. [4] Additionally, the predicted density of 4-bromo-1H-indole-6-carboxylic acid (1.838 ± 0.06 g/cm³) is higher than that of the 4-chloro analog (1.548 ± 0.06 g/cm³) and the 4-fluoro analog (1.510 ± 0.06 g/cm³), consistent with the larger atomic mass of bromine. The 6-bromo-1H-indole-4-carboxylic acid regioisomer, while sharing the same molecular formula, differs in the position of both the bromine and carboxylic acid substituents, resulting in distinct intermolecular interaction patterns. [5]

Lipophilicity Physicochemical properties Halogen effects

Regioisomeric Differentiation: 4-Bromo-1H-indole-6-carboxylic Acid vs. 6-Bromo-1H-indole-4-carboxylic Acid in Kinase Inhibitor Synthesis

The regioisomer 6-bromo-1H-indole-4-carboxylic acid has been explicitly identified as a building block for the synthesis of kinase inhibitors and PROTAC molecules, leveraging the 4-carboxylic acid group for amide bond formation with cysteine residues and the 6-bromo substituent for late-stage diversification via click chemistry. In contrast, 4-bromo-1H-indole-6-carboxylic acid positions the carboxylic acid at the 6-position and the bromine at the 4-position, which alters the spatial orientation of these functional groups and, consequently, their interaction with target proteins. The 4-bromo-3-methyl-1H-indole-6-carboxylic acid scaffold, closely related to the target compound, has been specifically employed as a key intermediate in the synthesis of mTOR kinase inhibitors, where the 4-bromo substituent contributes to ATP-binding pocket interactions. Furthermore, methyl 4-bromo-3-iodo-1H-indole-6-carboxylate, a derivative of the target compound, has demonstrated utility in the development of kinase inhibitors and PROTAC molecules. [1] These examples highlight the distinct synthetic applications driven by the specific substitution pattern of 4-bromo-1H-indole-6-carboxylic acid.

Kinase inhibitors mTOR PROTAC

Optimal Research and Procurement Applications for 4-Bromo-1H-indole-6-carboxylic Acid Based on Differentiating Evidence


IDO1 Inhibitor Lead Optimization and Chemical Probe Development

The demonstrated IDO1 inhibitory activity of 4-bromo-1H-indole-6-carboxylic acid derivatives, with IC50 values in the low nanomolar range (13-16 nM), [1] supports the procurement of this compound as a core scaffold for the development of IDO1-targeted chemical probes and lead optimization campaigns in immuno-oncology. The 4-bromo analog exhibits a distinct potency profile compared to the 4-chloro analog (IC50 = 4 nM), [2] offering researchers a halogen-based tunability of target engagement. This compound is particularly well-suited for structure-activity relationship (SAR) studies exploring the impact of the 4-position halogen on IDO1 binding affinity and selectivity.

CNS-Targeted Drug Discovery via Protecting-Group-Free Carbonylation

4-Bromo-1H-indole-6-carboxylic acid, derived from the corresponding 4-bromoindole, is a strategic intermediate for CNS-focused medicinal chemistry programs. The demonstrated ability of unprotected 4-bromoindole to undergo efficient palladium-catalyzed aminocarbonylation with arylethylpiperazines to yield CNS-active amphetamine derivatives in a single step [3] provides a compelling rationale for its procurement. This synthetic route circumvents the need for protecting group manipulation, thereby increasing overall synthetic efficiency and reducing the number of steps required to access pharmacologically relevant CNS agents.

Kinase Inhibitor and PROTAC Synthesis Leveraging the 4-Bromo-6-Carboxylic Acid Scaffold

The 4-bromo-1H-indole-6-carboxylic acid scaffold, and its closely related derivatives (e.g., 4-bromo-3-methyl-1H-indole-6-carboxylic acid), have been explicitly utilized as key intermediates in the synthesis of mTOR kinase inhibitors and PROTAC molecules. [4] The 4-bromo substituent contributes to ATP-binding pocket interactions in kinase targets, while the 6-carboxylic acid group provides a handle for further functionalization. This compound is therefore a high-value building block for research groups engaged in the discovery and development of targeted protein degradation therapeutics and kinase inhibitors for oncology applications.

Physicochemical Property Optimization via Halogen and Positional Scanning

For medicinal chemistry campaigns requiring systematic exploration of lipophilicity and molecular properties, 4-bromo-1H-indole-6-carboxylic acid (XLogP3 = 2.3) [5] provides a distinct entry point within the 4-halogen indole-6-carboxylic acid series. Its computed lipophilicity is higher than that of the 4-fluoro (XLogP3 = 1.7) [6] and 4-chloro (XLogP3 = 2.2) [7] analogs, and lower than that of the 5-bromo regioisomer (LogP ≈ 2.83). [8] This property differentiation, coupled with its higher density (1.838 g/cm³) relative to the chloro and fluoro analogs, makes the 4-bromo compound a valuable tool for structure-property relationship (SPR) studies aimed at optimizing membrane permeability, solubility, and solid-state characteristics of lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1H-indole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.